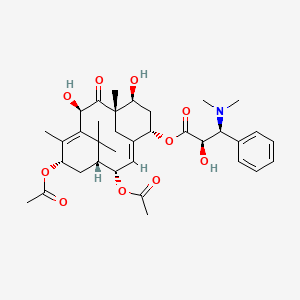

Taxine A

Description

This compound has been reported in Taxus baccata with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXAHKUCAQPQA-MCBQMXOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201098349 | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361-49-5 | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxine A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORV5NB1NST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Intricate Architecture of Taxine A: A Technical Guide to its Chemical Structure Elucidation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of Taxine A, a complex toxic alkaloid isolated from the yew tree (Taxus species), is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and crystallographic data that were pivotal in determining the molecule's intricate three-dimensional structure, first fully reported in 1982.

This compound, with the chemical formula C₃₅H₄₇NO₁₀, is part of a complex mixture of alkaloids known as "taxines." For many years, taxine was believed to be a single compound until it was discovered to be a mixture of several alkaloids, with this compound and Taxine B being major components.[1] The complete structural elucidation of this compound was a significant achievement in natural product chemistry, revealing a complex taxane core.

This guide synthesizes the critical data and methodologies from seminal studies, presenting them in a clear and accessible format for today's scientific community.

Key Spectroscopic and Crystallographic Data

The determination of this compound's structure relied on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Chemical Shift Ranges for Key Protons in Taxane Skeletons

| Proton Type | Chemical Shift (δ, ppm) |

| Methyl Protons | 0.8 - 2.5 |

| Methylene Protons | 1.0 - 3.0 |

| Methine Protons | 2.0 - 5.5 |

| Protons on Carbons Bearing Oxygen | 3.5 - 6.0 |

| Vinylic Protons | 5.0 - 6.5 |

| Aromatic Protons (from side chain) | 7.0 - 8.0 |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Key Carbons in Taxane Skeletons

| Carbon Type | Chemical Shift (δ, ppm) |

| Methyl Carbons | 10 - 30 |

| Methylene Carbons | 20 - 45 |

| Methine Carbons | 30 - 70 |

| Quaternary Carbons | 35 - 55 |

| Carbons Bearing Oxygen | 60 - 90 |

| Olefinic Carbons | 120 - 150 |

| Carbonyl Carbons (Ester, Ketone) | 165 - 210 |

Note: The data in Tables 1 and 2 are representative ranges for taxane alkaloids and are intended to provide a general framework for spectral interpretation. Specific values for this compound would require access to the original or re-evaluated high-resolution spectra.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information about the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum offered valuable clues about the molecule's substructures. The high-resolution mass spectrometry of taxanes typically reveals characteristic fragmentation pathways.

Table 3: Common Mass Spectral Fragmentations of Taxane Alkaloids

| Fragmentation Process | Description |

| Loss of Water (-18 Da) | Indicates the presence of hydroxyl groups. |

| Loss of Acetic Acid (-60 Da) | Suggests the presence of acetyl ester groups. |

| Loss of Benzoic Acid (-122 Da) | Points to the presence of a benzoyl ester group. |

| Cleavage of the C13 Side Chain | A common fragmentation pathway in many taxanes, leading to significant fragment ions. |

Note: The specific fragmentation pattern of this compound would be essential for its unambiguous identification in complex mixtures.

X-ray Crystallography

The definitive three-dimensional structure of this compound was established through single-crystal X-ray diffractometry, as reported in the seminal 1982 paper. This technique provided precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Table 4: Crystallographic Data for a Representative Taxane Analog (Paclitaxel)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 23.361 |

| b (Å) | 14.053 |

| c (Å) | 15.653 |

| β (°) | 109.13 |

| Volume (ų) | 4847.7 |

| Z | 4 |

Note: This data is for Paclitaxel and serves as an illustrative example of the type of crystallographic information obtained for taxane molecules. The specific data for this compound would be found in the original 1982 publication.

Experimental Protocols

The elucidation of this compound's structure involved a series of meticulous experimental procedures.

Isolation and Purification

The initial step involved the extraction of the crude "taxine" mixture from the needles of Taxus baccata. This was followed by a multi-step purification process, likely involving techniques such as:

-

Solvent Extraction: Utilizing a sequence of solvents with varying polarities to selectively extract the alkaloids.

-

Acid-Base Extraction: Exploiting the basic nature of the alkaloid to separate it from neutral and acidic components.

-

Chromatography: Employing various chromatographic techniques, including column chromatography (using silica gel or alumina) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would have been recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used today to definitively assign all proton and carbon signals.

-

Mass Spectrometry: Mass spectra were likely obtained using techniques such as Electron Ionization (EI) or Fast Atom Bombardment (FAB). Modern analysis would employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the accurate mass and fragmentation patterns.

-

X-ray Crystallography: A single crystal of this compound of suitable quality was grown, typically by slow evaporation of a solvent. The crystal was then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was collected and analyzed to solve the crystal structure.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of this compound followed a logical progression of experiments and data analysis.

Signaling Pathway and Biological Activity

While this guide focuses on the chemical structure elucidation, it is important to note that this compound and other taxine alkaloids are potent cardiotoxins. Their mechanism of action involves the disruption of ion channels in cardiac muscle cells, leading to arrhythmias and potentially cardiac arrest. The precise three-dimensional structure of this compound is fundamental to understanding its interaction with these biological targets and is a critical starting point for any research into its pharmacological or toxicological properties.

This technical guide serves as a valuable resource for researchers, providing a consolidated overview of the foundational work that led to the elucidation of this compound's chemical structure. A thorough understanding of this complex natural product is essential for future research in toxicology, pharmacology, and synthetic chemistry.

References

The Natural Occurrence of Taxine A in Taxus baccata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of Taxine A in Taxus baccata (European Yew). It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative distribution, isolation, and physiological effects of this toxic alkaloid. This document summarizes available quantitative data, details relevant experimental protocols for extraction and analysis, and provides visualizations of the toxicological mechanism of this compound.

Introduction

Taxus baccata, commonly known as the European yew, is an evergreen coniferous tree renowned for its rich phytochemical profile. While the genus Taxus is a source of the life-saving anticancer drug paclitaxel (Taxol®), it is also infamous for its toxicity, which is primarily attributed to a complex mixture of alkaloids known as taxines.[1] Among these, this compound is a significant, albeit not the most abundant, constituent.[2]

Taxine alkaloids, including this compound and the more predominant Taxine B, are cardiotoxic compounds that act as antagonists of sodium and calcium channels in cardiac myocytes.[1][3] This activity disrupts normal cardiac function, leading to arrhythmias and, in cases of significant ingestion, cardiac arrest.[4] Understanding the natural concentration and distribution of this compound in T. baccata is crucial for toxicological studies, forensic analysis, and ensuring the safety of pharmaceutical preparations derived from yew species.

This guide aims to consolidate the current knowledge on the natural occurrence of this compound in T. baccata, providing a valuable resource for the scientific community.

Data Presentation: Quantitative Occurrence of this compound

The concentration of taxine alkaloids in Taxus baccata varies depending on the part of the plant, the season, and the specific cultivar.[1] Generally, the highest concentrations of taxines are found during the winter months.[1] While Taxine B is the most abundant taxine alkaloid, this compound is also consistently present.[2] The fleshy red aril surrounding the seed is the only part of the plant that is not toxic.[5]

The following tables summarize the available quantitative data for taxine alkaloids in various parts of Taxus baccata. It is important to note that much of the available literature focuses on the total taxine content or the concentration of the more abundant Taxine B. The data for this compound is often presented as a percentage of the total alkaloid fraction.

| Plant Part | Total Taxine Alkaloids (mg/g of dry weight) | Reference |

| Needles (Leaves) | ~5.0 | [1][2] |

| Bark | Data not consistently available; contains taxoids | [6] |

| Seeds (excluding aril) | Toxic; contains taxine alkaloids | [5] |

| Heartwood | Low concentration of taxine alkaloids |

Table 1: Total Taxine Alkaloid Content in Taxus baccata.

| Alkaloid | Percentage of Total Alkaloid Fraction | Reference |

| This compound | 1.3% - 1.8% | [2][7] |

| Taxine B | ~30% | [2] |

Table 2: Relative Abundance of Major Taxine Alkaloids in Taxus baccata.

Based on the data in Tables 1 and 2, the estimated concentration of this compound in the needles of Taxus baccata can be calculated:

| Plant Part | Estimated this compound Concentration (µg/g of dry weight) |

| Needles (Leaves) | 65 - 90 |

Table 3: Estimated Concentration of this compound in Taxus baccata Needles.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from Taxus baccata plant material. These protocols are synthesized from various published methods.[8][9][10]

Extraction of Taxine Alkaloids

This protocol describes a general method for the extraction of the total taxine alkaloid fraction from dried T. baccata needles.

Materials:

-

Dried and powdered Taxus baccata needles

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Aqueous ammonia solution (pH 10)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate 10 g of dried, powdered T. baccata needles in 100 mL of methanol at room temperature with agitation for 24 hours.

-

Filter the mixture and collect the methanol extract.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator until a crude residue is obtained.

-

Resuspend the residue in 50 mL of an aqueous ammonia solution (pH 10).

-

Perform a liquid-liquid extraction by partitioning the aqueous solution three times with 50 mL of dichloromethane.

-

Combine the organic (dichloromethane) layers.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the solvent to dryness under reduced pressure to yield the crude taxine alkaloid extract.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions for this compound:

-

Q1 (Precursor Ion): m/z [M+H]+

-

Q3 (Product Ion): Specific fragment ions for this compound (to be determined by direct infusion of a standard)

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument and compound.

Sample Preparation:

-

Dissolve the crude taxine alkaloid extract in the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

-

Prepare a series of calibration standards of purified this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound's cardiotoxicity is the blockade of voltage-gated sodium and calcium channels in myocardial cells.[1][3] This dual-channel antagonism disrupts the normal cardiac action potential, leading to severe electrophysiological disturbances.

The following diagram illustrates the logical relationship of this signaling pathway.

Conclusion

This compound is a naturally occurring toxic alkaloid in Taxus baccata that contributes to the plant's overall cardiotoxicity. While present in lower concentrations than Taxine B, its presence is significant and warrants careful consideration in toxicological and pharmaceutical contexts. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of this compound, and the visualized signaling pathway clarifies its mechanism of action. Further research is encouraged to establish a more comprehensive quantitative profile of this compound across different T. baccata tissues and to explore potential pharmacological applications of this and other taxine alkaloids.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Taxus baccata intoxication: the sun after the electrical storm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxine alkaloid poisoning successfully supported with venoarterial extracorporeal membrane oxygenation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A suicide attempt by intoxication with Taxus baccata leaves and ultra-fast liquid chromatography-electrospray ionization-tandem mass spectrometry, analysis of patient serum and different plant samples: case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Don’t) Do the Yew | Toxicology Section [acep.org]

- 8. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. environmentaljournals.org [environmentaljournals.org]

An In-depth Technical Guide to the Concentration of Taxine A and Taxine B in Yew Needles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the concentration of the toxic alkaloids Taxine A and Taxine B in the needles of various yew (genus Taxus) species. This document synthesizes available quantitative data, details the experimental protocols for extraction and analysis, and visualizes relevant biological and experimental workflows. The information presented is intended to support research, drug development, and toxicological studies involving these compounds.

Introduction to this compound and Taxine B

Yew trees and shrubs are known for their toxicity, which is primarily attributed to a complex mixture of alkaloids known as taxines. Among these, this compound and Taxine B are major constituents, with Taxine B being the most significant contributor to the cardiotoxic effects associated with yew poisoning.[1] These compounds are present in all parts of the plant, with the exception of the fleshy red aril surrounding the seed.[1] The concentration of these alkaloids can vary considerably depending on the Taxus species, the age of the needles, and the season, with the highest levels generally observed in winter.[2]

Taxine B is the most abundant of the taxine alkaloids, constituting approximately 30% of the total alkaloid fraction in Taxus baccata, while this compound is a minor component, representing about 1.3% to 1.8% of this fraction.[1][3][4] From a toxicological standpoint, Taxine B is the more potent cardiotoxin.[1] The primary mechanism of action for taxine alkaloids involves the antagonism of calcium and sodium channels in cardiac myocytes, leading to disruptions in cardiac conduction and, in cases of poisoning, potentially fatal arrhythmias.[1]

Quantitative Concentration of this compound and Taxine B in Yew Needles

The concentration of taxine alkaloids in yew needles is a critical parameter for toxicological assessments and for understanding the biosynthetic capacity of different Taxus species. The following tables summarize the available quantitative data.

| Taxus Species | Total Taxine/Alkaloid Concentration in Needles | Reference |

| Taxus baccata | ~ 5 mg/g | [5] |

| Taxus baccata | 5.26 g/kg (0.53%) | [6] |

| Taxus cuspidata | 342.27 µg/g (total of eight taxanes) | [7] |

| Taxus chinensis | 1964 µg/g (total taxanes) | [2] |

| Taxus baccata | 893 µg/g (total taxanes) | [2] |

| Taxus cuspidata | 5137.4 µg/g (total taxanes) | [2] |

| Taxus media | 3502.2 µg/g (total taxanes) | [2] |

| Taxus mairei | 2540 µg/g (total taxanes) | [2] |

| Taxus yunnanensis | 1124 µg/g (total taxanes) | [2] |

| Taxus fuana | 322 µg/g (total taxanes) | [2] |

| Compound | Relative Abundance in Total Alkaloid Fraction (Taxus baccata) | Reference |

| This compound | 1.3% - 1.8% | [1][3][4] |

| Taxine B | 30% | [1][3][4] |

Experimental Protocols

Accurate quantification of this compound and Taxine B requires robust and validated experimental methods. The following sections detail established protocols for the extraction and analysis of these compounds from yew needles.

Extraction of Total Taxine Alkaloids from Yew Needles

This protocol is adapted from a method utilizing an acidic solution to extract the total alkaloid fraction from dried yew needles.[6]

Materials and Reagents:

-

Dried and crushed yew needles

-

0.5% Sulfuric acid (H₂SO₄)

-

Ethyl ether (Et₂O)

-

25% Ammonium hydroxide (NH₄OH) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Mechanical shaker

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Soak 50 g of crushed yew needles in 0.5% sulfuric acid.

-

Agitate the mixture for 4 days using a mechanical shaker.

-

Filter the solution to separate the plant material from the acidic extract.

-

Extract the filtrate with 3 x 300 mL of ethyl ether to remove non-alkaloidal compounds. Discard the ether phases.

-

Adjust the pH of the aqueous phase to 10-10.5 with a 25% ammonium hydroxide solution.

-

Extract the alkaline solution with 3 x 100 mL of chloroform in a separatory funnel.

-

Combine the chloroform layers and dry over anhydrous sodium sulfate.

-

Filter the dried chloroform extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total taxine alkaloid extract.

Quantification of Taxine B by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on a validated protocol for the analysis of Taxine B in biological samples and can be adapted for the analysis of yew needle extracts.[8][9] A similar approach can be used for the qualitative identification of this compound.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (RP-18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (suggested starting point):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient appropriate for the separation of alkaloids.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions for Taxine B/Isotaxine B:

-

Internal Standard: Docetaxel can be used as an internal standard for quantification.[8]

Sample Preparation for LC-MS/MS:

-

Dissolve a known amount of the dried taxine extract in an appropriate solvent (e.g., methanol or acetonitrile).

-

Perform a serial dilution to bring the concentration within the calibration range of the instrument.

-

Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the general biosynthetic context of taxine alkaloids and a typical experimental workflow for their analysis.

Caption: Generalized biosynthetic pathway of taxanes in Taxus species.

Caption: Experimental workflow for taxine analysis from yew needles.

Conclusion

This technical guide provides a foundational understanding of the concentration of this compound and Taxine B in yew needles, along with the methodologies required for their extraction and quantification. The significant variation in taxine content among different Taxus species highlights the importance of species-specific analysis in toxicological and pharmaceutical research. The provided protocols offer a starting point for the development and validation of analytical methods tailored to specific research needs. Further research is warranted to establish a more comprehensive database of this compound and Taxine B concentrations across a wider range of Taxus species and cultivars and to further elucidate the specific biosynthetic pathways leading to these toxic alkaloids.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of Taxine A: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxine A is a principal toxic constituent of the yew tree (Taxus species), known for its potent cardiotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, available pharmacokinetic and pharmacodynamic data, and toxicological properties. This guide also outlines relevant experimental protocols and visualizes key pathways and workflows to facilitate a deeper understanding of this complex natural compound. While extensive research exists for the taxane class of compounds, particularly in oncology, specific data for this compound is less abundant. This guide consolidates the available information while also highlighting areas where further research is needed.

Introduction

Taxine alkaloids are a complex mixture of toxic compounds found in various parts of the yew tree (Taxus spp.), with this compound and Taxine B being major components.[1] Historically, yew extracts have been known for their poisonous properties.[2] While Taxine B is generally considered the most cardiotoxic of the taxine alkaloids, this compound also contributes significantly to the overall toxicity of yew ingestion.[1] Understanding the pharmacological profile of this compound is crucial for clinical toxicology, forensic science, and for exploring the potential of taxane derivatives in medicine.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of cardiac voltage-gated sodium and calcium channels.[2][3] This action is similar to that of Class I and Class IV antiarrhythmic drugs, respectively.[4]

-

Sodium Channel Blockade: By inhibiting sodium channels, this compound reduces the maximum rate of depolarization (Vmax) of the cardiac action potential.[4] This leads to a slowing of conduction through the heart.

-

Calcium Channel Blockade: The blockade of L-type calcium channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential. This results in a negative inotropic effect (reduced contractility) and can also contribute to conduction disturbances.[2]

The combined effect of sodium and calcium channel antagonism disrupts the normal cardiac electrical activity, leading to a range of life-threatening arrhythmias, bradycardia, and ultimately, cardiac arrest.[2]

Figure 1: Mechanism of Action of this compound on Cardiomyocytes.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data specifically for this compound are scarce in the available literature. Most studies focus on the broader class of taxanes or the taxine alkaloid mixture.

Absorption: Taxines are rapidly absorbed following oral ingestion and can also be absorbed through the skin.[1] The bioavailability of some therapeutic taxanes can be low due to efflux by P-glycoprotein in the gut, but specific data for this compound is not available.[5][6][7]

Distribution: Information on the volume of distribution and plasma protein binding of this compound is not well-documented.

Metabolism: Taxines are primarily metabolized in the liver, with conjugation being a key pathway.[8] In vitro studies using human and rat liver microsomes have been employed to study the metabolism of other taxanes like paclitaxel, which is metabolized by the cytochrome P450 system.[9][10] Similar methodologies could be applied to investigate the specific metabolic pathways of this compound.

Excretion: The metabolites of taxines are excreted primarily through the kidneys.[8] The elimination half-life of taxine metabolites has been estimated to be between 11 and 13 hours in a near-fatal case of yew poisoning.[11] However, the half-life of the parent compound, this compound, is unknown.[8]

Table 1: Summary of Available Pharmacokinetic Information for Taxines

| Parameter | Information | Citation |

| Absorption | Rapidly absorbed from the GI tract and skin. | [1] |

| Distribution | Data not available for this compound. | |

| Metabolism | Primarily hepatic (conjugation). | [8] |

| Excretion | Renal excretion of metabolites. | [8] |

| Half-life | 11-13 hours (for taxine metabolites). | [11] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its cardiotoxicity. Studies on isolated cardiomyocytes have demonstrated a dose-dependent reduction in the amplitude of both sodium and calcium currents.[4]

Table 2: Effects of a Taxine Alkaloid Mixture on Cardiomyocyte Ion Currents

| Concentration (g/ml) | Mean Decrease in ICa (%) | Mean Decrease in dV/dtmax (an index of INa) (%) |

| 10-6 | 12.9 ± 2.9 | 24.6 ± 3.7 |

| 10-5 | 32.2 ± 2.8 | 46.7 ± 7.5 |

| 10-4 | 75.6 ± 2.0 | 90.6 ± 1.1 |

| Data from a study on a sulfate salt of a taxine alkaloid mixture from Taxus baccata on guinea pig ventricular cells.[4] |

Notably, one study mentioned that this compound does not appear to influence blood pressure, in contrast to the hypotensive effects of the overall taxine mixture.[1]

Toxicology

This compound is a highly toxic compound, and ingestion of yew leaves can be fatal. The primary target organ for toxicity is the heart.

Table 3: Acute Toxicity of a Taxine Alkaloid Mixture

| Species | Route | LD50 (mg/kg) (95% Confidence Limits) |

| Mice | Oral (p.o.) | 19.72 (16.84-23.09) |

| Mice | Intraperitoneal (i.p.) | 21.88 (19.66-24.35) |

| Rats | Subcutaneous (s.c.) | 20.18 (18.35-22.20) |

| Data from a study on a sulfate salt of a taxine alkaloid mixture isolated from yew leaves. |

The minimum lethal dose (LDmin) of the total taxine alkaloid mixture in humans is estimated to be approximately 3.0 mg/kg body weight.[1]

Signaling Pathways

While the direct blockade of ion channels is the primary mechanism of this compound's acute toxicity, the broader class of taxanes is known to interact with other intracellular signaling pathways, particularly those related to apoptosis. These effects are primarily studied in the context of their use as anti-cancer agents. It is plausible that this compound could also influence these pathways, although direct evidence is lacking.

-

Apoptosis: Taxanes like paclitaxel are known to induce apoptosis. This can be mediated through the induction of the p53 tumor suppressor gene and subsequent regulation of the Bcl-2 family of proteins, which control the mitochondrial pathway of apoptosis.[8][12] DNA damage caused by some chemotherapeutic agents can increase sensitivity to certain microtubule-active drugs through p53-dependent mechanisms.[8]

-

Caspase Activation: The apoptotic cascade culminates in the activation of caspases, with caspase-3 being a key executioner caspase.[13][14] Assays to measure caspase-3 activity are a standard method to quantify apoptosis.[13][15][16]

Figure 2: Hypothetical Signaling Pathway for Taxane-Induced Apoptosis.

Experimental Protocols

Isolation and Quantification of this compound

Isolation: this compound can be isolated from Taxus plant material (e.g., needles) through a multi-step extraction and chromatographic process. A general procedure involves:

-

Grinding fresh or dried plant material.

-

Extraction with a solvent mixture, such as ethanol/water or methanol/water.[17][18]

-

Decolorizing the extract using activated carbon (charcoal).[18]

-

Solvent removal and subsequent extraction into a chromatographic solvent.

-

Separation and purification using normal-phase and/or reverse-phase column chromatography.[17][18]

Quantification: Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of taxines in biological matrices.

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate taxines from plasma, urine, or tissue homogenates.[19]

-

LC Separation: A reverse-phase column (e.g., C18) is typically used with a gradient of acetonitrile and water as the mobile phase.[3][20]

-

MS Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[3][20]

In Vitro Electrophysiology

Patch-Clamp Analysis: To study the effects of this compound on specific ion channels:

-

Isolate single cardiomyocytes from a suitable animal model (e.g., guinea pig, rat).

-

Use the whole-cell patch-clamp technique to record ionic currents (e.g., INa, ICa) in voltage-clamp mode.[4][21][22]

-

Record action potentials in current-clamp mode.[4]

-

Perfuse the cells with a control solution, followed by solutions containing increasing concentrations of this compound, to determine its effects on current amplitude, kinetics, and action potential parameters.

Figure 3: General Workflow for In Vitro Electrophysiological Analysis.

Calcium Imaging

To visualize the effect of this compound on intracellular calcium dynamics:

-

Culture isolated cardiomyocytes on a suitable substrate.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4).[23]

-

Record baseline calcium transients using fluorescence microscopy.[23][24][25]

-

Apply this compound and record the changes in the amplitude and kinetics of the calcium transients.[23]

In Vitro Metabolism

To study the hepatic metabolism of this compound:

-

Prepare liver microsomes from human or animal liver tissue.[10][26][27]

-

Incubate this compound with the microsomes in the presence of necessary cofactors (e.g., NADPH).[9][10]

-

Analyze the reaction mixture at different time points using LC-MS to identify and quantify the formation of metabolites.[9]

Conclusion

This compound is a potent cardiotoxic alkaloid that exerts its primary effects through the blockade of sodium and calcium channels in cardiomyocytes. While its acute toxicological profile is characterized by severe cardiac dysfunction, specific details regarding its pharmacokinetics and its influence on intracellular signaling pathways remain largely unexplored. This technical guide has summarized the current knowledge on the pharmacological profile of this compound and has provided an overview of the experimental methodologies that can be employed for its further investigation. A deeper understanding of this compound's properties is essential for advancing our knowledge in toxicology and may provide insights for the development of novel therapeutics based on the taxane scaffold. Further research is warranted to fill the existing gaps in our understanding of this significant natural compound.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral efficacy and bioavailability of a novel taxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Oral delivery of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA damage increases sensitivity to vinca alkaloids and decreases sensitivity to taxanes through p53-dependent repression of microtubule-associated protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of taxol by human and rat liver in vitro: a screen for drug interactions and interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acquisition of taxane resistance by p53 inactivation in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mpbio.com [mpbio.com]

- 15. file.yizimg.com [file.yizimg.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 18. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 19. LC-MS determination of Taxus alkaloids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Voltage clamp analysis of sodium channels in normal and scorpion toxin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Voltage clamp analysis of tetrodotoxin-sensitive and -insensitive sodium channels in rat muscle cells developing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Calcium Transient in Cardiomyocytes - Creative Bioarray [acroscell.creative-bioarray.com]

- 24. researchgate.net [researchgate.net]

- 25. Analysis of calcium transients in cardiac myocytes and assessment of the sarcoplasmic reticulum Ca2+-ATPase contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 27. researchgate.net [researchgate.net]

The Cardiotoxic Mechanism of Taxine A: An In-depth Analysis of its Action on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxine A, a prominent alkaloid from the yew tree (Taxus spp.), is a potent cardiotoxic agent. Its arrhythmogenic and life-threatening effects stem from its direct interaction with cardiac ion channels. This technical guide synthesizes the current understanding of the mechanism of action of taxine alkaloids, with a focus on this compound, on the electrophysiology of the heart. We will delve into its effects on sodium and calcium channels, present available quantitative data, outline relevant experimental protocols, and visualize the underlying pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Introduction

The genus Taxus, commonly known as yew, contains a complex mixture of toxic alkaloids, collectively referred to as taxines. Among these, this compound and Taxine B are major constituents, with Taxine B being considered the most cardiotoxic[1][2]. However, the entire taxine mixture contributes to the overall toxicity. Ingestion of yew plant material can lead to severe cardiac complications, including bradycardia, conduction delays, ventricular arrhythmias, and ultimately, cardiac arrest[3][4]. The primary mechanism underlying this cardiotoxicity is the disruption of normal cardiac myocyte function through the blockade of voltage-gated ion channels[1][3][5][6]. This guide will focus on the electrophysiological consequences of this compound and related taxine alkaloids on cardiac ion channels.

Mechanism of Action on Cardiac Ion Channels

Taxine alkaloids exert their primary toxic effects by directly interfering with the function of myocardial sodium (Na+) and calcium (Ca2+) channels[1][3][5]. This dual ion channel blockade disrupts the normal cardiac action potential, leading to the observed clinical manifestations.

Inhibition of Sodium Channels

Taxine alkaloids act as antagonists of voltage-gated sodium channels in cardiac myocytes[4][5]. The influx of sodium ions through these channels is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By blocking these channels, taxines reduce the rate and amplitude of this initial depolarization[1]. This action leads to a widening of the QRS complex on an electrocardiogram (ECG), which can result in polymorphic ventricular tachycardia and fibrillation[3].

Inhibition of Calcium Channels

In addition to their effects on sodium channels, taxines also inhibit L-type calcium channels[3][4][6]. The influx of calcium through these channels during Phase 2 (the plateau phase) of the action potential is crucial for excitation-contraction coupling and for sustaining the depolarization. The blockade of these channels by taxines leads to a decrease in the plateau phase duration and a reduction in myocardial contractility[1]. This effect contributes to bradycardia, atrioventricular block, and hypotension[1][3]. The mechanism is considered similar to that of calcium channel blocking drugs like verapamil[1].

Effects on Potassium Channels

The effects of taxines on potassium channels are less clear, with some studies reporting inconsistent effects on the outward potassium current[2][7]. Further research is needed to fully elucidate the role of potassium channel modulation in taxine cardiotoxicity.

Quantitative Data on Ion Channel Inhibition

A key study by Tekol and Kameyama (1987) provides quantitative data on the inhibitory effects of a sulfate salt of a taxine alkaloid mixture on the sodium and calcium currents in isolated guinea pig ventricular cells[7]. The study used the maximum rate of rise of the action potential (dV/dtmax) as an index for the sodium current (INa) and directly measured the calcium current (ICa).

| Taxine Concentration (g/mL) | Mean Decrease in ICa Amplitude (%) | Mean Decrease in dV/dtmax (INa index) (%) |

| 10-6 | 12.9 ± 2.9 | 24.6 ± 3.7 |

| 10-5 | 32.2 ± 2.8 | 46.7 ± 7.5 |

| 10-4 | 75.6 ± 2.0 | 90.6 ± 1.1 |

| Data adapted from Tekol and Kameyama, 1987.[7] |

These results clearly demonstrate a dose-dependent inhibition of both sodium and calcium currents by taxine alkaloids[7].

Experimental Protocols

The following is a generalized methodology for studying the effects of this compound on cardiac ion channels, based on the description provided by Tekol and Kameyama (1987) and standard electrophysiological techniques[7].

Objective: To determine the effects of this compound on sodium and calcium currents in isolated cardiac ventricular myocytes.

Materials:

-

Adult guinea pigs

-

Enzymes for cell isolation (e.g., collagenase, protease)

-

External and internal pipette solutions for patch-clamping

-

This compound (or a standardized taxine mixture)

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

Methodology:

-

Isolation of Ventricular Myocytes:

-

The heart is excised from a humanely euthanized guinea pig.

-

The heart is mounted on a Langendorff apparatus and perfused with a calcium-free solution to stop contractions.

-

An enzymatic solution containing collagenase and protease is then perfused to digest the extracellular matrix.

-

The ventricles are minced and gently agitated to release individual myocytes.

-

The isolated cells are stored in a high-potassium solution until use.

-

-

Electrophysiological Recording (Whole-Cell Patch-Clamp):

-

A small aliquot of the cell suspension is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with an external solution.

-

A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is brought into contact with a single myocyte.

-

Suction is applied to form a high-resistance seal (gigaohm seal) between the pipette and the cell membrane.

-

A brief, strong suction pulse is applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Voltage-Clamp and Current-Clamp Protocols:

-

Voltage-Clamp: To study specific ion currents (INa and ICa), the membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to elicit the currents of interest. Specific pharmacological agents or ionic substitutions can be used to isolate the desired current.

-

Current-Clamp: To study the action potential, the cell is held at its resting membrane potential, and a brief depolarizing current pulse is injected to elicit an action potential. The maximum rate of rise (dV/dtmax) can be measured as an index of the sodium current.

-

-

Drug Application:

-

A baseline recording of the ion currents or action potential is established.

-

This compound, dissolved in the external solution, is applied to the cell at various concentrations via the perfusion system.

-

The effects of the compound are recorded after a steady-state effect is reached.

-

Washout of the drug is attempted to assess the reversibility of the effects.

-

-

Data Analysis:

-

The amplitude and kinetics of the recorded currents are measured and analyzed using specialized software.

-

Dose-response curves are constructed to determine the IC50 value for the inhibition of each current.

-

Changes in action potential parameters (e.g., duration, amplitude, dV/dtmax) are quantified.

-

Visualizations

Signaling Pathway of this compound in Cardiac Myocytes

Caption: Mechanism of this compound cardiotoxicity.

Experimental Workflow for Assessing this compound Effectsdot

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. researchgate.net [researchgate.net]

- 4. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cardiotoxicity of Taxine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxine A, a prominent toxic alkaloid found in yew (Taxus) species, is a known cardiotoxin. Its effects on the heart are primarily attributed to its ability to modulate the function of critical ion channels in cardiomyocytes. This technical guide provides a comprehensive overview of the in vitro cardiotoxicity of this compound, with a focus on its molecular mechanisms, methodologies for its assessment, and the current understanding of the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cardiotoxicity screening.

Introduction

The cardiotoxicity of naturally occurring compounds is a significant concern in both clinical toxicology and drug development. Taxine alkaloids, present in the leaves, bark, and seeds of yew plants, have been responsible for numerous cases of poisoning in humans and animals. This compound, along with Taxine B, is one of the principal cardioactive components. Understanding the in vitro effects of this compound on cardiac cells is crucial for developing potential antidotes and for identifying structural motifs that could inform the design of safer therapeutic agents. This guide will delve into the electrophysiological effects of this compound, its impact on cardiomyocyte viability, and the experimental approaches to study these phenomena.

Mechanism of Action: Ion Channel Inhibition

The primary mechanism underlying the cardiotoxicity of this compound is its potent and direct inhibition of cardiac sodium (Na+) and calcium (Ca2+) channels.[1] This dual-channel blockade disrupts the normal cardiac action potential, leading to arrhythmias and impaired contractility.

Inhibition of Sodium Channels (INa)

This compound has been shown to block the fast inward sodium current (INa) in a dose-dependent manner.[1] This inhibition reduces the maximum rate of depolarization of the cardiac action potential (dV/dtmax), which can lead to conduction abnormalities.

Inhibition of Calcium Channels (ICa)

In addition to its effects on sodium channels, this compound also inhibits L-type calcium channels, reducing the influx of Ca2+ during the plateau phase of the action potential.[1] This action contributes to a negative inotropic effect, weakening the force of myocardial contraction.

Effects on Potassium Channels

The effects of taxines on potassium channels are less clear, with some studies reporting inconsistent or no significant effects on the outward potassium current.[2] Further research is needed to fully elucidate the role of potassium channel modulation in this compound cardiotoxicity.

Quantitative Data on In Vitro Cardiotoxicity

Quantitative data on the in vitro effects of this compound are essential for risk assessment and for comparing its potency to other cardiotoxic compounds. The following tables summarize the available data on the inhibition of cardiac ion channels and hypothetical data on cytotoxicity, as direct studies on this compound-induced cell death are limited.

Table 1: Electrophysiological Effects of this compound on Guinea Pig Ventricular Myocytes [1]

| Concentration (g/mL) | Mean Decrease in ICa Amplitude (%) | Mean Decrease in dV/dtmax (an index of INa) (%) |

| 10-6 | 12.9 ± 2.9 | 24.6 ± 3.7 |

| 10-5 | 32.2 ± 2.8 | 46.7 ± 7.5 |

| 10-4 | 75.6 ± 2.0 | 90.6 ± 1.1 |

Table 2: Hypothetical Cytotoxicity of this compound on Primary Cardiomyocytes

| Assay Type | Endpoint | Hypothetical IC50 (µM) |

| MTT Assay | Cell Viability | 50 |

| LDH Release Assay | Cell Membrane Integrity | 75 |

| Caspase-3/7 Assay | Apoptosis | 40 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro cardiotoxicity of this compound.

Cardiomyocyte Isolation and Culture

Objective: To obtain a primary culture of cardiomyocytes for in vitro experiments.

Protocol:

-

Animal Model: Neonatal Sprague-Dawley rats (1-3 days old) are a common source for primary cardiomyocytes.

-

Heart Excision: Hearts are aseptically excised and placed in a calcium- and magnesium-free Hanks' Balanced Salt Solution (HBSS).

-

Tissue Dissociation: The ventricular tissue is minced and subjected to enzymatic digestion using a combination of trypsin and collagenase.

-

Cell Enrichment: The cell suspension is pre-plated to enrich for cardiomyocytes, as fibroblasts adhere more rapidly to the culture dish.

-

Cell Culture: Cardiomyocytes are plated on laminin- or fibronectin-coated culture dishes and maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

Electrophysiological Assessment: Patch-Clamp Technique

Objective: To measure the effect of this compound on specific ion channel currents.

Protocol:

-

Cell Preparation: Cardiomyocytes are plated on glass coverslips suitable for patch-clamp recording.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Voltage-Clamp Protocols:

-

Sodium Current (INa): To isolate INa, potassium and calcium currents are blocked using appropriate channel blockers in the internal and external solutions. A voltage protocol is applied where the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments).

-

Calcium Current (ICa): To isolate ICa, sodium and potassium currents are blocked. The cell is held at a holding potential that inactivates sodium channels (e.g., -40 mV), and then depolarizing steps are applied (e.g., from -30 mV to +60 mV).

-

-

Data Analysis: The peak current amplitude at each test potential is measured before and after the application of different concentrations of this compound to determine the dose-dependent inhibition.

Cytotoxicity Assessment

Objective: To determine the effect of this compound on cardiomyocyte viability.

Protocol (MTT Assay):

-

Cell Seeding: Cardiomyocytes are seeded in a 96-well plate.

-

Compound Treatment: Cells are exposed to a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of the viability of untreated control cells.

Apoptosis Assessment

Objective: To determine if this compound induces apoptosis in cardiomyocytes.

Protocol (TUNEL Assay):

-

Cell Treatment: Cardiomyocytes are cultured on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The incorporated labels are detected using a fluorescently labeled antibody.

-

Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI), and the cells are visualized using fluorescence microscopy.

Protocol (Caspase-3/7 Activity Assay):

-

Cell Lysis: Cardiomyocytes treated with this compound are lysed to release intracellular contents.

-

Substrate Incubation: The cell lysate is incubated with a luminogenic substrate specific for activated caspase-3 and -7.

-

Luminescence Measurement: The cleavage of the substrate by active caspases produces a luminescent signal that is measured using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.

Signaling Pathways and Visualizations

The inhibition of sodium and calcium channels by this compound is expected to trigger downstream signaling events that contribute to its cardiotoxic effects. While direct experimental evidence linking this compound to specific signaling cascades is limited, the following diagrams illustrate the putative pathways that may be involved based on the known consequences of ion channel blockade in cardiomyocytes.

Experimental Workflow for In Vitro Cardiotoxicity Assessment

Putative Downstream Signaling of Ion Channel Blockade

Conclusion

This compound exerts its primary cardiotoxic effects in vitro through the blockade of cardiac sodium and calcium channels. This guide provides a framework for the comprehensive in vitro assessment of this compound's cardiotoxicity, including detailed experimental protocols and a summary of known quantitative effects. While the direct impact of this compound on cardiomyocyte apoptosis and the specific downstream signaling pathways remain areas for further investigation, the methodologies and conceptual frameworks presented here offer a solid foundation for future research in this critical area of toxicology and drug safety. A deeper understanding of these mechanisms will be instrumental in developing strategies to mitigate the risks associated with yew poisoning and in guiding the development of safer pharmaceuticals.

References

An In-depth Technical Guide to Taxine A: Molecular Formula and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of Taxine A, a key toxic alkaloid found in the yew tree (Taxus species). This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, toxicology, and drug development.

Molecular Profile of this compound

This compound is one of the major toxic components of the complex mixture of alkaloids known as "taxines". While initially believed to be a single compound, it was later discovered to be a mixture, with this compound and Taxine B being significant constituents.[1] The molecular formula of this compound has been determined to be C35H47NO10.[1][2]

Quantitative Molecular Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C35H47NO10 | [1][2] |

| Molar Mass | 641.751 g/mol | [2] |

| Exact Mass | 641.31999670 Da | [1] |

| Monoisotopic Mass | 641.31999670 Da | [1] |

Mass Spectrometry of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of taxine alkaloids in various biological and environmental samples.[3][4][5] Electrospray ionization (ESI) is a common ionization method employed for the analysis of these compounds.

General Fragmentation Behavior

In tandem mass spectrometry, the precursor molecular ion of a taxoid undergoes collision-induced dissociation (CID) to produce characteristic product ions. The fragmentation patterns are indicative of the compound's structure, often involving the loss of water, acetic acid, and other functional groups.[6] While specific fragmentation data for this compound is not as extensively reported as for Taxine B, the general principles of taxoid fragmentation apply. For instance, in the analysis of Taxine B, the precursor ion [M+H]+ at m/z 584.2 yields product ions at m/z 194.3 and m/z 107.1.[3]

Experimental Protocols

The following sections detail a generalized experimental protocol for the extraction and LC-MS/MS analysis of this compound from a sample matrix, based on methodologies reported for taxine alkaloids.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for the cleanup and concentration of taxine alkaloids from complex matrices such as biological fluids or plant extracts.[3][4]

Materials:

-

SPE cartridges (e.g., RP-18)

-

Methanol

-

Water

-

Sample containing this compound

Procedure:

-

Conditioning: Condition the SPE cartridge by passing methanol, followed by water, through the stationary phase.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elution: Elute the retained taxine alkaloids, including this compound, with a strong solvent, typically methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to achieve separation.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 25-40 °C

-

Injection Volume: 5-20 µL

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) or full scan MS/MS

-

Precursor Ion (for this compound): m/z 642.3 [M+H]+

-

Product Ions: Specific product ions for this compound would need to be determined through infusion experiments and fragmentation studies.

-

Collision Energy: Optimized for the specific instrument and precursor ion to achieve optimal fragmentation.

-

Capillary Voltage: ~3-4 kV

-

Source Temperature: ~120-150 °C

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Visualizations

Proposed Mechanism of Action of this compound

Taxine alkaloids are known to exert their toxic effects primarily on cardiac function by interfering with ion channels in myocardial cells.[1][7][8] The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of this compound cardiotoxicity.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound from a sample.

Caption: Experimental workflow for this compound analysis.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative determination of taxine B in body fluids by LC-MS-MS [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS determination of Taxus alkaloids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of MS/MS fragmentation of taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Taxine A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding the complex chemical arsenal of the yew tree (Taxus species) has been a long and intricate process, marked by significant milestones in natural product chemistry. Among the myriad of compounds isolated from this ancient genus, the taxine alkaloids have been of particular interest due to their pronounced biological activities. This technical guide provides a detailed historical perspective on the discovery, isolation, and initial characterization of Taxine A, a key member of this alkaloid family. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a granular look at the foundational experimental work that paved the way for our current understanding of this important natural product.

The Unraveling of "Taxine": From a Singular Toxin to a Complex Mixture

For a century, the toxic principle of the yew tree was attributed to a single amorphous alkaloid preparation named "taxine," first isolated and named by H. Lucas in 1856 from the foliage of Taxus baccata L.[1]. However, the true complexity of this toxic component remained veiled until the mid-20th century.

A pivotal moment in the history of Taxus alkaloids came in 1956 when E. Graf and H. Boeddeker made the groundbreaking discovery that "taxine" was not a single compound but rather a complex mixture of alkaloids[1]. Their work laid the essential groundwork for the individual characterization of these closely related molecules.

The Isolation of this compound: A Tale of Electrophoresis

Graf and Boeddeker employed the then-emerging technique of paper electrophoresis to separate the components of the crude "taxine" mixture. This method, which separates charged molecules based on their differential migration in an electric field, proved effective in resolving the alkaloid constituents.

Experimental Protocol: Paper Electrophoresis of "Taxine" Alkaloids (1956)

While the original publication by Graf and Boeddeker provides limited granular detail on the exact parameters, a representative protocol for the paper electrophoresis of alkaloids during that era can be reconstructed as follows:

1. Preparation of the "Taxine" Extract:

- Dried and powdered leaves of Taxus baccata were subjected to a classical alkaloid extraction method, likely a variation of the Stas-Otto process. This would involve:

- Defatting the plant material with a nonpolar solvent (e.g., petroleum ether).

- Moistening the material and treating it with a weak base (e.g., ammonia) to liberate the free alkaloids.

- Extraction of the free alkaloids with an organic solvent (e.g., chloroform or ether).

- Concentration of the organic extract to yield the crude "taxine" mixture.

2. Electrophoresis Conditions:

- Apparatus: A horizontal paper electrophoresis setup.

- Support Medium: Filter paper strips (e.g., Whatman No. 1 or similar).

- Buffer System: An acidic buffer was likely used to ensure the alkaloids were in their protonated, positively charged form. A common choice would have been an acetate or formate buffer system with a pH in the range of 3 to 5.

- Sample Application: A solution of the crude "taxine" mixture was applied as a narrow band at the origin of the paper strip.

- Electric Field: A constant voltage was applied across the length of the paper strip. The specific voltage would have been optimized to achieve good separation without excessive heat generation.

- Duration: The electrophoresis was run for a sufficient time to allow for the migration and separation of the different alkaloid components. This could range from several hours to overnight.

3. Visualization:

- After the electrophoretic run, the paper strips were dried.

- The separated alkaloid bands were visualized using a suitable reagent. Dragendorff's reagent, which gives an orange to reddish-brown color with most alkaloids, was a common choice.

4. Isolation:

- The bands corresponding to the individual alkaloids were excised from the paper.

- The alkaloids were eluted from the paper strips using an appropriate solvent.

Through this method, Graf and Boeddeker were able to isolate two major components from the "taxine" mixture, which they named this compound and Taxine B.

Quantitative Data from the Initial Isolation

The pioneering work of Graf and Boeddeker also provided the first quantitative estimation of the relative abundance of the major taxine alkaloids.

| Alkaloid | Relative Abundance in "Taxine" Mixture | Migration Characteristics |

| This compound | 1.3% | Fastest moving band |

| Taxine B | 30% | Slowest moving band |

Table 1: Quantitative and qualitative results from the 1956 paper electrophoresis experiments by Graf and Boeddeker[1].

The Structural Elucidation of this compound (1982)

For over two decades after its isolation, the precise chemical structure of this compound remained unknown. The complexity of the molecule presented a significant challenge to the analytical techniques of the time. It was not until 1982 that the full structure of this compound was finally reported. This achievement was a testament to the advancements in spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols: Structural Elucidation of Diterpenoid Alkaloids (circa 1982)

The structural determination of a complex natural product like this compound in the early 1980s would have involved a combination of the following techniques:

1. Spectroscopic Analysis:

- Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of this compound. Early techniques would have included Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry.

- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provided information about the number and types of protons in the molecule and their connectivity.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Provided information about the number and types of carbon atoms in the molecule.

- Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls, esters).

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provided information about any chromophores present in the molecule.

2. Chemical Degradation and Derivatization:

- Controlled chemical reactions were often used to break down the complex molecule into smaller, more easily identifiable fragments.

- Derivatization reactions (e.g., acetylation, methylation) were used to confirm the presence of certain functional groups and to aid in the interpretation of spectroscopic data.

The culmination of data from these various analytical methods allowed for the piecing together of the intricate three-dimensional structure of this compound, a complex diterpenoid alkaloid.

Early Insights into the Bioactivity of Taxine Alkaloids

The primary biological effect associated with the "taxine" mixture was its cardiotoxicity. Early research on the separated alkaloids, including this compound, focused on understanding their effects on myocardial cells.

Mechanism of Action